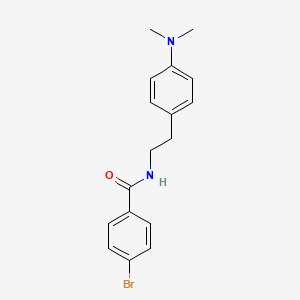

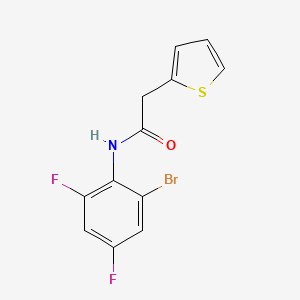

4-bromo-N-(4-(dimethylamino)phenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

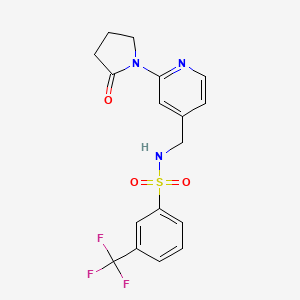

“4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” is a chemical compound . It has a molecular formula of C15H15BrN2O and an average mass of 319.196 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide was achieved by the reaction of 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4) . The Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields .Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” can be represented by the SMILES notation: CN©c1ccc(cc1)NC(=O)c2ccc(cc2)Br .Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” are not available, related compounds have been studied. For example, various aryl boronic acids were reacted with 4-bromo-N-(1-phenylethyl)benzamide to form its analogues .Aplicaciones Científicas De Investigación

Synthetic Opioid Receptor Agonists

This compound is part of a class of substances known as non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides . These substances were developed at the Upjohn Company in the 1970s and 1980s . They have been the subject of extensive research due to their emergence as substances of abuse .

Internal Standard in Iodine Determination

4-Bromo-N,N-dimethylaniline, a compound similar to 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide, is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .

Free Radical Substitution Reactions

The compound can undergo free radical substitution reactions at the benzylic position . This is a key reaction in organic chemistry and is used in the synthesis of many different types of compounds .

Inhibition of Elastase

A newly synthesized compound similar to 4-bromo-N-(4-(dimethylamino)phenethyl)benzamide, exhibited strong potential against elastase with an inhibition value of 1.21 µM . Elastase is an enzyme that breaks down elastin, a protein that gives elasticity to tissues such as the skin and lungs .

Research on Emerging Psychoactive Substances

The compound is part of a class of substances that are continually evolving and emerging onto the illicit drugs market . Research on these substances is essential for tracking their prevalence and potential for harm .

Study of Stereochemistry

These compounds are chiral, and stereochemistry has a large effect on their potency . Therefore, research on these compounds can contribute to the understanding of the role of stereochemistry in drug action .

Safety and Hazards

While specific safety and hazard information for “4-bromo-N-(4-(dimethylamino)phenethyl)benzamide” is not available, related compounds such as 4-Bromo-N,N-dimethylaniline are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

4-bromo-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNVUTZPJSMMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-(dimethylamino)phenethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2786045.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2786050.png)

![5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2786051.png)

![6-bromo-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B2786053.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)